molecular formula C7H12N2S B13277374 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-thiol

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-thiol

Cat. No.: B13277374
M. Wt: 156.25 g/mol
InChI Key: VFYMYBDVYJKPTO-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethane-1-thiol is an organic compound with the molecular formula C7H12N2S It is characterized by the presence of a pyrazole ring substituted with two methyl groups and an ethane-1-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-thiol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with ethane-1-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of disulfides.

    Reduction: Formation of the corresponding thiol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The pyrazole ring may also interact with various biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

    1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a ketone group instead of a thiol group.

    1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanol: Contains a hydroxyl group instead of a thiol group.

Uniqueness: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)ethanethiol

InChI

InChI=1S/C7H12N2S/c1-5-7(6(2)10)4-9(3)8-5/h4,6,10H,1-3H3

InChI Key

VFYMYBDVYJKPTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)S)C

Origin of Product

United States

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